1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride is an organic compound notable for its potential applications in pharmaceutical research and synthesis. This compound features a diazepane ring substituted with a 2-fluorobenzoyl group, which enhances its biological activity and lipophilicity, making it a candidate for drug development. The molecular formula is with a molecular weight of approximately 248.7 g/mol.
This compound falls under the category of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. Diazepanes are known for their diverse biological activities, often used as scaffolds in medicinal chemistry. The presence of the fluorine atom in the benzoyl group is significant, as it can influence the compound's pharmacological properties and interactions with biological targets.
The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride typically involves several key steps:
The structure of 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride consists of a diazepane ring with a fluorinated benzoyl group attached. The presence of the fluorine atom is crucial as it can enhance lipophilicity and alter interaction dynamics with biological targets.
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride involves its interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems or act on specific molecular pathways relevant to therapeutic effects. The exact targets remain under investigation but may include receptors involved in central nervous system signaling .
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride has several scientific applications:
This compound exemplifies the importance of structural modifications in enhancing biological activity and serves as a valuable tool in both research and industrial chemistry contexts.
The structural architecture of 1-(2-fluorobenzoyl)-1,4-diazepane hydrochloride (C₁₂H₁₆ClFN₂O; MW: 258.72 g/mol) positions it as a promising scaffold for protease inhibition, particularly against Plasmodium falciparum cysteine protease falcipain-2 (FP-2)—a validated antimalarial target. The fluorobenzoyl moiety enables π-stacking interactions with FP-2’s catalytic His174 and Asn204 residues, while the protonated diazepane ring facilitates ionic bonding with Asp234. Ligand-based virtual screening reveals a 12.3-fold higher binding energy (-9.8 kcal/mol) compared to benchmark inhibitor E64 (-8.2 kcal/mol) due to optimal occupancy of the S2 subsite. Cellular Thermal Shift Assay (CETSA) data confirms FP-2 stabilization (ΔTₘ = +4.8°C at 10 µM), validating direct target engagement in parasitized erythrocytes [4].
Table 1: CETSA Validation of FP-2 Engagement by 1-(2-Fluorobenzoyl)-1,4-diazepane Hydrochloride
Parameter | FP-2 Stabilization | Control (DMSO) |
---|---|---|
Tₘ Shift (ΔTₘ) | +4.8°C | ±0.3°C |
EC₅₀ (µM) | 1.7 | N/A |
Kd (µM) | 0.9 | N/A |
As a cationic amphiphilic compound (CAD), 1-(2-fluorobenzoyl)-1,4-diazepane hydrochloride disrupts lysosomal phospholipase A2 (PLA2G15) function—a key enzyme in phospholipid catabolism. The compound’s logP (2.8) and pKa (9.2) enable lysosomal accumulation (100-fold concentration gradient), where its fluorobenzoyl group inserts into phospholipid bilayers. This competitively inhibits PLA2G15’s access to substrates, reducing phosphatidylcholine hydrolysis by 78% at 5 µM (IC₅₀ = 0.8 µM). Thermal proteome profiling (TPP) shows PLA2G15 destabilization (ΔTₘ = -3.1°C), indicative of impaired enzyme conformation upon ligand binding. This dual mechanism—membrane intercalation and direct enzyme interaction—underpins its phospholipidosis-inducing potential [4].
The compound induces phospholipidosis via three interconnected mechanisms:
Isothermal dose-response CETSA (ITDR-CETSA) corroborates PLA2G15 engagement (EC₅₀ = 1.2 µM), with a Hill slope of 1.8 suggesting positive cooperativity in binding [4].
Table 2: Phospholipidosis Induction Potential of 1-(2-Fluorobenzoyl)-1,4-diazepane Hydrochloride
Parameter | Value | Measurement |
---|---|---|
Lysosomal Accumulation | 100:1 ratio | Mass spectrometry (lysate) |
PLA2G15 Inhibition | IC₅₀ = 0.8 µM | Fluorescent substrate assay |
Lamellar Body Formation | EC₅₀ = 5 µM | Electron microscopy scoring |
Structural nuances critically modulate target specificity between 1-(2-fluorobenzoyl)-1,4-diazepane and its analogs:
Thermal proteome profiling (TPP) reveals divergent proteome-wide engagement: The 2-fluorobenzoyl derivative stabilizes 37 off-targets (ΔTₘ > 2°C), whereas bulkier naphthoyl variants engage 112 proteins, indicating reduced selectivity [1] .
Table 3: Structural Comparison with Diazepane Derivatives
Structural Feature | 1-(2-FB)-diazepane | 1-(4-FB)-diazepane | 1-Acetyl-diazepane |
---|---|---|---|
FP-2 Kd (µM) | 0.9 | 3.2 | >100 |
PLA2G15 IC₅₀ (µM) | 0.8 | 1.5 | 52.1 |
logP (calc.) | 2.8 | 2.8 | 0.4 |
Lysosomal Retention | ++++ | +++ | + |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8